1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

Catalog No.
S2925195
CAS No.
2034563-17-0
M.F
C18H17N5O2
M. Wt
335.367
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-...

CAS Number

2034563-17-0

Product Name

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea

IUPAC Name

1-(2-methoxyphenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea

Molecular Formula

C18H17N5O2

Molecular Weight

335.367

InChI

InChI=1S/C18H17N5O2/c1-25-16-7-3-2-6-14(16)23-18(24)22-12-15-17(21-10-9-20-15)13-5-4-8-19-11-13/h2-11H,12H2,1H3,(H2,22,23,24)

InChI Key

RGSPHSZGBKGYCK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CN=CC=C3

solubility

not available

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a pyridine moiety, and a pyrazine derivative. This compound is classified under the category of ureas, which are organic compounds containing the functional group -NH2CO-. The presence of both the methoxy and pyridine groups suggests potential for diverse biological activities and applications in medicinal chemistry.

Unknown due to lack of research on this specific compound [].

Due to the absence of data, it is best to assume this compound has unknown hazards and handle it with appropriate safety precautions in a laboratory setting [].

The chemical behavior of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can be influenced by the functional groups present in its structure. Common reactions involving urea derivatives include:

  • Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze to form amines and carbon dioxide.
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The compound may participate in condensation reactions with various electrophiles due to the nucleophilic nature of the nitrogen atoms.

The synthesis of 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can be achieved through several methods:

  • Urea Formation: Reacting 2-methoxyphenyl isocyanate with a suitable amine derivative containing the pyridine and pyrazine moieties.
  • Multi-step Synthesis: This may involve first synthesizing the pyridinyl-pyrazinyl intermediate followed by coupling it with 2-methoxyphenyl isocyanate.
  • One-Pot Reactions: Utilizing microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time.

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Agricultural Chemicals: Its biological activity could be explored for use as a pesticide or herbicide.

Interaction studies involving 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary studies may include:

  • Protein Binding Assays: To determine how well the compound binds to plasma proteins, affecting its bioavailability.
  • Enzyme Inhibition Studies: Evaluating its ability to inhibit specific enzymes linked to disease pathways.

Several compounds share structural similarities with 1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
1-(4-Methoxyphenyl)-3-pyridin-4-yldiazeneStructureAntimicrobialContains diazene which may enhance reactivity
5-(Pyridin-4-yloxy)-1H-pyrazoleStructureAnticancerExhibits selective cytotoxicity towards cancer cells
4-(Pyridin-2-yloxy)-benzamideStructureAnti-inflammatoryCombines anti-inflammatory properties with urea functionality

Uniqueness

1-(2-Methoxyphenyl)-3-((3-(pyridin-3-yldiazene))methyl)urea stands out due to its unique combination of a methoxy group and dual nitrogen-containing heterocycles (pyridine and pyrazine), which may confer distinct biological activities not observed in other similar compounds.

XLogP3

0.9

Dates

Last modified: 08-17-2023

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